molecular formula C8H13NO3 B1277726 Azepan-1-yl(oxo)acetic acid CAS No. 886505-59-5

Azepan-1-yl(oxo)acetic acid

Cat. No. B1277726
M. Wt: 171.19 g/mol
InChI Key: WMSWJANKPKLGLT-UHFFFAOYSA-N
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Description

Azepan-1-yl(oxo)acetic acid is a compound that can be synthesized through various chemical reactions involving the formation and rearrangement of azepine rings. The azepine ring is a seven-membered heterocyclic structure containing nitrogen, which can be functionalized to yield various biologically active compounds.

Synthesis Analysis

The synthesis of azepan-1-yl(oxo)acetic acid derivatives can be achieved through different synthetic pathways. One approach involves the one-pot synthesis of 2-oxo-2H-pyrido[1,2-a]pyrimidin-3(4H)-ylidene acetic acid, which upon rearrangement in the presence of polyphosphoric acid (PPA) yields a seven-membered diazepine with decarboxylation and ring expansion . Another method includes the synthesis of 1,4-diazepines through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines . Additionally, optically active ACE inhibitors with azepine structures have been synthesized using enantioconvergent crystallization-based resolution .

Molecular Structure Analysis

The molecular structure of azepan-1-yl(oxo)acetic acid derivatives is characterized by the presence of a seven-membered azepine ring. This ring can undergo various transformations, including C-O bond cleavage and redox reactions, to yield different azepine derivatives such as benzo[b]azepin-5(2H)-ones . The azepine ring can also be part of larger heterocyclic systems, as seen in the synthesis of 2,3-dihydro-1H-azepin-2-one from the photolysis and thermolysis of phenyl azide .

Chemical Reactions Analysis

Azepan-1-yl(oxo)acetic acid and its derivatives participate in a variety of chemical reactions. These reactions include the rearrangement under acidic conditions, leading to ring expansion and decarboxylation . The azepine ring can also be involved in cascade reactions involving C-O bond cleavage and redox processes to form new compounds . Furthermore, the azepine structure can be synthesized through cycloaddition reactions, as demonstrated by the formation of 1,4-diazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepan-1-yl(oxo)acetic acid derivatives are influenced by their molecular structure. These properties can be characterized using techniques such as melting point determination, FTIR, 1H NMR, and mass spectrometry . The biological activity of these compounds has been studied, with some derivatives showing inhibitory effects against bacterial strains such as E. coli and Staphylococcus aureus . The presence of the azepine ring and its substituents plays a crucial role in determining the reactivity and biological activity of these molecules.

Scientific Research Applications

Angiotensin-Converting Enzyme Inhibition

Azepan-1-yl(oxo)acetic acid derivatives have been found to inhibit angiotensin-converting enzyme (ACE) effectively. Research indicates that certain derivatives exhibit potent in vitro ACE inhibitory activities and can suppress the pressor response to angiotensin I when administered orally, suggesting potential applications in hypertension management (Yanagisawa et al., 1988).

Cytotoxic Effects in Cancer Research

A study explored the synthesis of novel adamantane derivatives including azepan-1-yl(oxo)acetic acid analogs. These compounds were evaluated for cytotoxicity against various human carcinoma cell lines. Certain derivatives were found to be cytotoxic, particularly on lung carcinoma cells, and one compound notably induced apoptosis, highlighting potential applications in cancer therapy (Turk-Erbul et al., 2021).

Antibacterial Applications

The antibacterial activity of aminoalkyl esters of substituted acetic and propionic acids, including azepan-1-yl derivatives, was investigated. Some of these compounds exhibited high antibacterial activity and also showed pronounced peripheral n-cholinolytic activity, suggesting their potential use in developing new antibacterial agents (Isakhanyan et al., 2013).

Protein Kinase B Inhibition

Research on novel azepane derivatives revealed their potential as protein kinase B (PKB-alpha) inhibitors. The study involved structure-activity relationship analysis and found certain derivatives to be highly active against PKB-alpha, which may have implications in diseases where PKB-alpha is a target (Breitenlechner et al., 2004).

Radioimmunotherapy Ligands

Azepan-1-yl(oxo)acetic acid derivatives were examined as potential chelators for isotopes used in radioimmunotherapy (RIT). These studies assessed the in vitro stability and in vivo biodistribution of radiolabeled complexes, providing insights into their potential use in RIT (Chong et al., 2006).

Ulcerative Colitis Treatment

In a study focused on inflammatory bowel diseases, azepan-1-yl(oxo)acetic acid derivatives were synthesized and evaluated. These compounds were found to be effective for ulcerative colitis, indicating their potential as new therapeutic agents (Jilani et al., 2013).

Safety And Hazards

Azepan-1-yl(oxo)acetic acid is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . For more detailed safety information, it’s recommended to refer to its MSDS .

properties

IUPAC Name

2-(azepan-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(8(11)12)9-5-3-1-2-4-6-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSWJANKPKLGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428366
Record name azepan-1-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(oxo)acetic acid

CAS RN

886505-59-5
Record name Hexahydro-α-oxo-1H-azepine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886505-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name azepan-1-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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